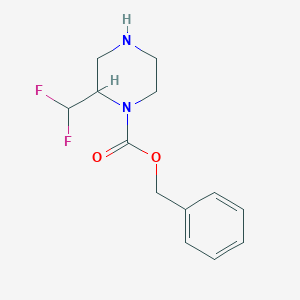
Benzyl 2-(difluoromethyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-(difluoromethyl)piperazine-1-carboxylate is an organic compound with the molecular formula C13H16F2N2O2 and a molecular weight of 270.27 g/mol . This compound is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and chemical research.
Preparation Methods
The synthesis of Benzyl 2-(difluoromethyl)piperazine-1-carboxylate involves several steps. One method includes the reaction of piperazine with 2-nitro-5-halopyridine, followed by N-protection and catalytic hydrogenation . Another approach involves the use of t-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate as a building block . Industrial production methods often involve the use of commercially available N,N-dimethylformamide and other reagents to facilitate the synthesis .
Chemical Reactions Analysis
Benzyl 2-(difluoromethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Benzyl 2-(difluoromethyl)piperazine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzyl 2-(difluoromethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazine moiety in the compound plays a crucial role in its binding affinity and activity . The compound’s effects are mediated through various pathways, including modulation of neurotransmitter release and inhibition of specific enzymes .
Comparison with Similar Compounds
Benzyl 2-(difluoromethyl)piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:
1-Benzyl-4-(difluoromethyl)piperazine: Similar in structure but with different substituents on the piperazine ring.
1-Benzyl-2-(cyanomethyl)piperazine-1-carboxylate: Contains a cyanomethyl group instead of a difluoromethyl group.
1-Benzyl-4-tert-butylpiperazine-1-carboxylate: Features a tert-butyl group on the piperazine ring.
The uniqueness of this compound lies in its specific difluoromethyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H16F2N2O2 |
|---|---|
Molecular Weight |
270.27 g/mol |
IUPAC Name |
benzyl 2-(difluoromethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H16F2N2O2/c14-12(15)11-8-16-6-7-17(11)13(18)19-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2 |
InChI Key |
NLWQQSOOPKTGMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(CN1)C(F)F)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12992775.png)
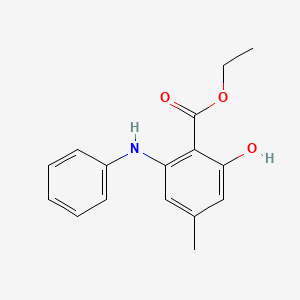
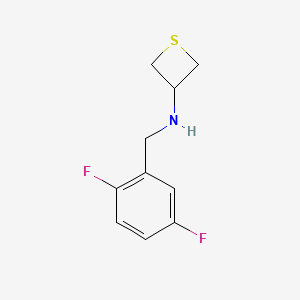
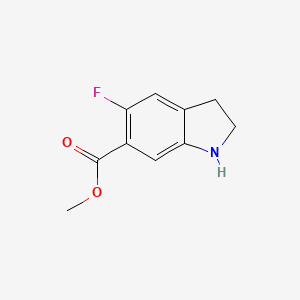
![2-(5,6,7,8-Tetrahydrocyclohepta[d]imidazol-1(4H)-yl)acetic acid](/img/structure/B12992802.png)
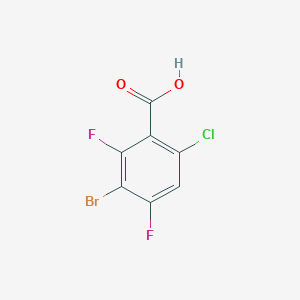
![tert-Butyl (S)-6-(4-bromo-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B12992808.png)
![4-Isopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B12992813.png)
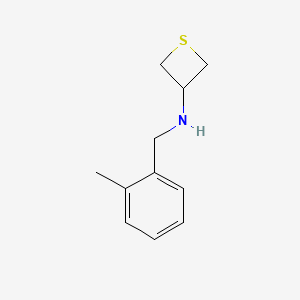

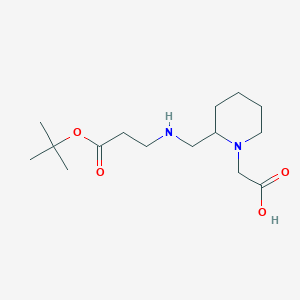

![N-(4-Chloro-3-nitro-phenyl)-2-[cyclohexyl-(toluene-4-sulfonyl)-amino]-acetamide](/img/structure/B12992835.png)
![6'-Methoxy-2',3'-dihydrospiro[azetidine-3,1'-indene]](/img/structure/B12992857.png)
